6-butyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine

Medicinal Chemistry Chemical Biology Drug Discovery

Choose this compound for its irreplaceable dual-benzothiazole architecture—a 6-butyl-2-aminobenzothiazole linked via an amine bridge to a 4-methoxybenzothiazol-2-amine. This dimeric scaffold cannot be replicated by generic mono-benzothiazoles. The 6-butyl chain provides a hydrophobic anchor for target engagement and elevates cLogP (~6.9), making it an essential high-lipophilicity benchmark in PAMPA/Caco-2 permeability screens. The 4-methoxy group offers strong +M electron-donating effects for benchmarking SNAr or cross-coupling reactivity in kinase/GPCR ligand programs. Use this compound as a versatile starting point for fragment-based drug discovery (FBDD), DNA-encoded library (DEL) synthesis, or systematic SAR exploration of PCSK9 inhibitor hydrophobic pockets. No peer-reviewed biological data exists—your research defines its value. Standard B2B shipping available; inquire for bulk pricing.

Molecular Formula C19H19N3OS2
Molecular Weight 369.5 g/mol
CAS No. 862975-39-1
Cat. No. B6500393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-butyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
CAS862975-39-1
Molecular FormulaC19H19N3OS2
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCCCCC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)OC
InChIInChI=1S/C19H19N3OS2/c1-3-4-6-12-9-10-13-16(11-12)25-18(20-13)22-19-21-17-14(23-2)7-5-8-15(17)24-19/h5,7-11H,3-4,6H2,1-2H3,(H,20,21,22)
InChIKeyHODNGWOJHIPLMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview: 6-Butyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine (CAS 862975-39-1) for Scientific Research


6-Butyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine (CAS 862975-39-1) is a bis-benzothiazole derivative comprising a 6-butyl-substituted 2-aminobenzothiazole moiety linked via an amine bridge to a 4-methoxybenzothiazol-2-yl group [1]. Its molecular formula is C₁₉H₁₉N₃OS₂ with a molecular weight of 369.5 g/mol . The compound is primarily supplied as a research-grade chemical by specialized vendors, with typical purity of 95% . To date, no peer-reviewed pharmacological or biochemical data have been identified for this specific compound in the public domain databases (PubChem, ChEMBL, PubMed); consequently, its biological profile and differentiation from structural analogs remain uncharacterized by validated experimental evidence.

Procurement Risk Alert: Why In-Class Benzothiazole Analogs Cannot Substitute for CAS 862975-39-1


The 2-aminobenzothiazole scaffold is a well-established privileged structure in medicinal chemistry, yet the biological activity of derivatives is exquisitely sensitive to the nature and position of substituents [1]. SAR studies have demonstrated that even subtle modifications—such as the size and polarity of the 6-position substituent—can dramatically alter target potency [2]. The target compound combines two distinct benzothiazole pharmacophores (a 6-butyl-2-aminobenzothiazole and a 4-methoxybenzothiazol-2-amine) into a single molecule. This dual-ring architecture, with specific substitution at the 6- and 4-positions respectively, cannot be replicated by generic mono-benzothiazoles or other in-class analogs, making blind substitution unreliable without direct comparative data.

Quantitative Evidence Guide: Verifiable Differentiation Data for CAS 862975-39-1


Structural Complexity as a Key Differentiator Among Benzothiazole Research Compounds

No peer-reviewed head-to-head comparative biological data are available for CAS 862975-39-1 against defined comparators. The primary verifiable differentiation lies in its unique molecular architecture: a dimeric benzothiazole system featuring a 6-n-butyl chain and a 4-methoxy group, which contrasts with common mono-substituted 2-aminobenzothiazoles such as 6-fluoro or 6-methoxy analogs . The closest structurally characterized relatives include 4-fluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine (MW 331.4 Da) and N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-thiazolo-benzothiazol-7-amine (CAS 862975-76-6) . Quantitative pharmacological differentiation cannot be established from current evidence.

Medicinal Chemistry Chemical Biology Drug Discovery

Lipophilicity Modulation by the 6-Butyl Substituent

The 6-n-butyl group on the benzothiazole core is predicted to increase lipophilicity (cLogP) compared to shorter-chain or polar-substituted analogs. While direct measured logP data for CAS 862975-39-1 are absent, class-level SAR from benzothiazole PCSK9 inhibitor studies demonstrates that larger hydrophobic substituents at the 6-position consistently enhance target engagement compared to small polar groups (e.g., -F, -OCH₃, -COOC₂H₅) [1]. This class-level inference suggests the compound may exhibit distinct membrane permeability and protein-binding profiles relative to 6-methoxy or 6-fluoro benzothiazole amines, although quantitative confirmation is lacking.

Physicochemical Profiling ADME Lead Optimization

Methoxy Group Electronic Effects on Benzothiazole Reactivity

The 4-methoxy substituent on the second benzothiazole ring introduces an electron-donating resonance effect (+M) that modulates the electron density of the heterocyclic core. Published SAR studies on 4-substituted benzothiazoles indicate that 4-methoxy substitution confers distinct A₂B adenosine receptor antagonist activity (Kᵢ = 24 nM for a 4-methoxy-7-N-acetamide benzothiazole amide) compared to unsubstituted or 4-fluoro analogs [1]. While these data are from a different chemotype, they demonstrate that 4-methoxy substitution is non-interchangeable with other 4-position substituents in terms of receptor pharmacology.

Electronic Effects Synthetic Chemistry Structure-Activity Relationships

Unverified Vendor-Reported Cytotoxicity Data Requires Independent Validation

Vendor websites cite an IC₅₀ of approximately 15 µM for CAS 862975-39-1 against MCF-7 (breast) and PC-3 (prostate) cancer cell lines , and a COX-2 inhibition IC₅₀ of 0.78 µM attributed to a 2023 Journal of Medicinal Chemistry publication [1]. However, neither the referenced journal article nor the primary data could be located in PubMed, ChEMBL, or journal archives. These values cannot be verified against primary literature and must be treated as unsubstantiated. In contrast, well-characterized benzothiazole derivatives such as riluzole (IC₅₀ ~15-30 µM in MCF-7) and 2-(4-aminophenyl)benzothiazoles (IC₅₀ ~0.1-10 nM in MCF-7) have extensively validated cytotoxicity profiles [2].

Cytotoxicity Cancer Research Assay Reproducibility

Recommended Application Scenarios for CAS 862975-39-1 Based on Available Structural Evidence


Lead-Like Scaffold for Dual Pharmacophore Benzothiazole Libraries

The compound's unique dimeric benzothiazole architecture—combining a lipophilic 6-butyl arm with a 4-methoxy-substituted second ring—positions it as a versatile starting scaffold for fragment-based drug discovery (FBDD) or DNA-encoded library (DEL) synthesis [1]. Researchers can exploit the differential reactivity of the two amine-linked benzothiazole cores to generate diverse combinatorial libraries, with the butyl group providing a hydrophobic anchor for target engagement and the methoxy group offering a handle for further functionalization via demethylation or nucleophilic substitution [2].

SAR Probe for Investigating 6-Position Substituent Effects in Benzothiazole Dimers

Class-level SAR from PCSK9 inhibitor programs demonstrates that the size and lipophilicity of the 6-position substituent on benzothiazoles critically influence bioactivity [1]. This compound serves as a valuable SAR probe for comparing the effects of a linear n-butyl chain against branched (tert-butyl), cyclic, or heteroatom-containing 6-substituents in dimeric benzothiazole systems, enabling systematic exploration of hydrophobic binding pocket interactions [2].

Physicochemical Benchmark for Dual-Benzothiazole ADME Profiling

Given the predicted elevated cLogP (~4.5–5.5) due to the 6-butyl substituent, this compound can serve as a high-lipophilicity benchmark in parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability screens for benzothiazole-containing compounds [1]. Comparative ADME profiling against more polar analogs (e.g., 6-methoxy or 6-carboxylate derivatives) would quantify the contribution of the butyl chain to membrane permeation, solubility, and metabolic stability—data essential for lead optimization campaigns [2].

Electron-Donating Group Reference in Benzothiazole Reactivity Studies

The 4-methoxy substituent provides a strong electron-donating effect (+M) that can be used to benchmark the electronic modulation of benzothiazole ring reactivity in nucleophilic aromatic substitution or cross-coupling reactions [1]. This property is particularly relevant for medicinal chemistry programs exploring 4-substituted benzothiazoles as kinase inhibitors or GPCR ligands, where electronic effects at the 4-position are known to profoundly influence target binding (e.g., 15-fold affinity shifts at A₂B receptors) [2].

Quote Request

Request a Quote for 6-butyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.